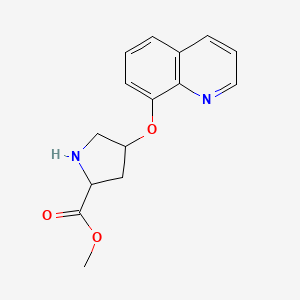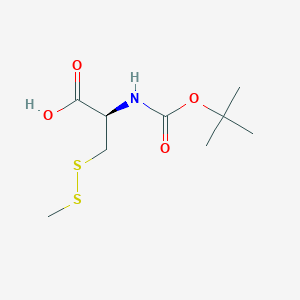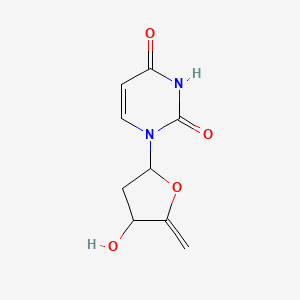
4',5'-Didehydro-2',5'-dideoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,5’-Didehydro-2’,5’-dideoxyuridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer mechanisms through the inhibition of DNA synthesis and induction of apoptosis .
Métodos De Preparación
The synthesis of 4’,5’-Didehydro-2’,5’-dideoxyuridine involves several steps. One common method includes the use of anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether (Et2O) under an argon atmosphere . The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired product with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
4’,5’-Didehydro-2’,5’-dideoxyuridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
4’,5’-Didehydro-2’,5’-dideoxyuridine has several scientific research applications:
Chemistry: It is used as a nucleoside analog in various chemical studies to understand its reactivity and interactions with other compounds.
Biology: The compound is studied for its effects on cellular processes, particularly its role in inhibiting DNA synthesis and inducing apoptosis.
Medicine: It has potential applications in cancer therapy due to its antitumor activity. Research is ongoing to explore its efficacy in treating different types of cancers.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 4’,5’-Didehydro-2’,5’-dideoxyuridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the disruption of cellular replication and induces apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
4’,5’-Didehydro-2’,5’-dideoxyuridine is unique compared to other nucleoside analogs due to its specific structure and mechanism of action. Similar compounds include:
2’,3’-Didehydro-2’,3’-dideoxyuridine: Another nucleoside analog with similar antitumor activity but different structural features.
2’,5’-Dideoxyuridine: Lacks the double bond present in 4’,5’-Didehydro-2’,5’-dideoxyuridine, resulting in different reactivity and biological effects.
5’-Deoxyuridine: A simpler analog with fewer modifications, leading to different applications and efficacy.
These comparisons highlight the uniqueness of 4’,5’-Didehydro-2’,5’-dideoxyuridine in terms of its structure and biological activity.
Propiedades
IUPAC Name |
1-(4-hydroxy-5-methylideneoxolan-2-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-6(12)4-8(15-5)11-3-2-7(13)10-9(11)14/h2-3,6,8,12H,1,4H2,(H,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUGJFCGJLMLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(O1)N2C=CC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
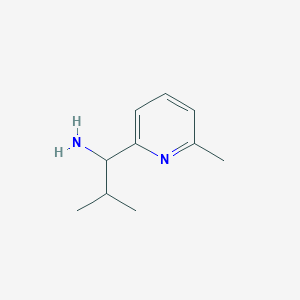
![benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12104693.png)

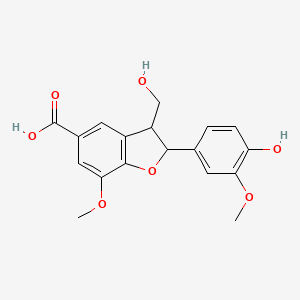

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B12104716.png)
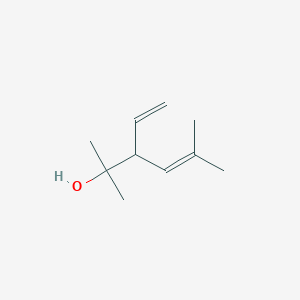
![N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide](/img/structure/B12104718.png)
![Pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12104721.png)



